Product packaging for 5-Thiazolecarboxaldehyde, 2-(methylthio)-(Cat. No.:CAS No. 95453-55-7)

5-Thiazolecarboxaldehyde, 2-(methylthio)-

Cat. No.: B1661803
CAS No.: 95453-55-7
M. Wt: 159.2
InChI Key: ZCTRZOGRFFKGSJ-UHFFFAOYSA-N
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Description

Contextualization within Thiazole (B1198619) Chemistry and Heterocyclic Compounds

Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in the ring, form the backbone of medicinal chemistry. Current time information in Lake County, US. Among these, the thiazole ring, a five-membered aromatic ring containing one sulfur and one nitrogen atom, is a privileged scaffold found in numerous biologically active compounds. The thiazole nucleus is a key component of vitamin B1 (thiamine) and is present in a wide range of pharmaceuticals, including antimicrobial, anti-inflammatory, and anticancer agents. Current time information in Lake County, US.

The chemistry of thiazoles is rich and well-established. The aromatic nature of the ring provides stability, while the presence of heteroatoms and various substitution points allows for fine-tuning of its electronic and steric properties. 5-Thiazolecarboxaldehyde, 2-(methylthio)- is a prime example of a functionalized thiazole, where the aldehyde group at the 5-position and the methylthio group at the 2-position serve as reactive handles for further chemical modification.

Significance as a Building Block and Synthetic Intermediate

The primary significance of 5-Thiazolecarboxaldehyde, 2-(methylthio)- lies in its utility as a synthetic intermediate. Its bifunctional nature allows for selective and sequential reactions to build molecular complexity.

The Aldehyde Group: The carboxaldehyde functional group is one of the most versatile in organic synthesis. It can readily undergo a variety of transformations, including:

Reductive amination to form amines.

Wittig reactions to create alkenes.

Aldol and similar condensation reactions to form new carbon-carbon bonds.

Oxidation to a carboxylic acid.

Reduction to an alcohol.

The 2-(Methylthio) Group: The methylthio (-SMe) group at the 2-position of the thiazole ring also offers unique synthetic opportunities. It can be:

Displaced by various nucleophiles in nucleophilic aromatic substitution reactions.

Oxidized to the corresponding sulfoxide (B87167) or sulfone, which can alter the electronic properties of the ring and potentially act as a better leaving group.

This dual functionality makes the compound a valuable precursor for creating libraries of substituted thiazole derivatives for screening in drug discovery programs and for developing new functional materials.

Current Research Landscape and Future Directions

The current research landscape for thiazole derivatives is heavily focused on the discovery of new therapeutic agents. Scientists are continually exploring new synthetic routes to create novel thiazole-containing molecules with enhanced biological activity against a range of diseases, including cancer, microbial infections, and inflammatory conditions.

While specific research focusing exclusively on 5-Thiazolecarboxaldehyde, 2-(methylthio)- is not extensively documented in mainstream literature, its value is implicit in the broader context of thiazole chemistry. The future direction for such building blocks involves their use in combinatorial chemistry and fragment-based drug design to accelerate the discovery of new lead compounds. Furthermore, the exploration of green and efficient synthetic methodologies for the preparation and modification of such thiazole derivatives is an area of growing interest. The unique electronic properties imparted by the sulfur atom also suggest potential applications in the field of organic electronics and materials science.

Delimitation of Research Scope

This article is strictly focused on the chemical nature, synthetic utility, and academic importance of 5-Thiazolecarboxaldehyde, 2-(methylthio)-. It provides a contextual understanding of its place within heterocyclic chemistry and its potential as a synthetic intermediate. The scope of this article does not extend to providing information on dosage, administration, or specific safety and adverse effect profiles.

Compound Properties

Below is a data table summarizing the key chemical properties of 5-Thiazolecarboxaldehyde, 2-(methylthio)-.

PropertyValue
CAS Number 95453-55-7
Molecular Formula C₅H₅NOS₂
Molecular Weight 159.23 g/mol
Common Name 2-(Methylthio)thiazole-5-carbaldehyde

Mentioned Compounds

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5NOS2 B1661803 5-Thiazolecarboxaldehyde, 2-(methylthio)- CAS No. 95453-55-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylsulfanyl-1,3-thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NOS2/c1-8-5-6-2-4(3-7)9-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCTRZOGRFFKGSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(S1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501277815
Record name 2-(Methylthio)-5-thiazolecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501277815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95453-55-7
Record name 2-(Methylthio)-5-thiazolecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95453-55-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Methylthio)-5-thiazolecarboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501277815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Route Optimization for 5 Thiazolecarboxaldehyde, 2 Methylthio

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 5-Thiazolecarboxaldehyde, 2-(methylthio)-, the primary disconnections are within the thiazole (B1198619) ring itself, breaking the carbon-sulfur and carbon-nitrogen bonds that form the heterocyclic core.

The most common approach for thiazole synthesis is the Hantzsch thiazole synthesis, which suggests disconnecting the molecule into two key fragments: a thioamide-containing component and an α-halocarbonyl compound. youtube.com

Disconnection 1 (C2-N3 and C4-C5 bond): This breaks the thiazole ring, leading to a precursor that can provide the aldehyde functionality and the adjacent carbon, and a separate precursor for the N-C-S segment.

Disconnection 2 (S1-C2 and N3-C4 bond): This is the classic Hantzsch disconnection. It leads to an α-halocarbonyl derivative that contains the aldehyde (or a precursor) and a thioamide derivative that provides the 2-(methylthio) group.

A plausible retrosynthetic pathway would be:

Disconnect the aldehyde group at the C5 position via functional group interconversion (FGI) to a more stable precursor, such as a protected aldehyde or a group that can be readily converted to an aldehyde (e.g., an ester or hydroxymethyl group).

Apply the Hantzsch disconnection, breaking the ring into a thioamide-type precursor and an α-halocarbonyl compound. The thioamide precursor would be S-methyl dithiocarbamate (B8719985) or a related species, and the α-halocarbonyl would be a 3-halo-2-oxopropanal derivative.

Established Pathways for Thiazole Ring Formation

The construction of the thiazole ring is a cornerstone of heterocyclic chemistry, with several well-established methods. The Hantzsch synthesis remains one of the most widely used techniques for creating this scaffold. researchgate.netchemicalbook.com

Cyclization Reactions Involving Sulfur and Nitrogen Precursors

The Hantzsch thiazole synthesis is a prominent method that involves the reaction of an α-halocarbonyl compound with a thioamide. youtube.comwikipedia.org This condensation reaction forms the thiazole ring in a single, efficient step.

The general mechanism involves the nucleophilic sulfur of the thioamide attacking the carbon bearing the halogen in an SN2 reaction. youtube.com This is followed by a cyclization step where the nitrogen attacks the carbonyl carbon, and a subsequent dehydration step yields the aromatic thiazole ring.

Example Precursors for Hantzsch Synthesis:

Component Example Precursor Role in Final Molecule
α-Halocarbonyl 3-Bromo-2-oxopropanal Forms the C4 and C5 atoms and provides the aldehyde at C5.

Strategic Incorporation of the Aldehyde Functionality at the 5-Position

Introducing the aldehyde group at the C5 position of the thiazole ring requires specific strategies, as the reactivity of the ring positions varies. The C5 position is generally the most susceptible to electrophilic substitution. chemicalbook.comwikipedia.orgpharmaguideline.com

Methods for C5-Formylation:

Vilsmeier-Haack Reaction: This reaction uses a mixture of phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF) to introduce a formyl group onto electron-rich aromatic rings. Applying this to a pre-formed 2-(methylthio)thiazole (B1586565) would be a direct method for synthesis.

Formylation via Lithiation: The thiazole ring can be deprotonated at the C5 position using a strong base like n-butyllithium (n-BuLi). The resulting 5-lithiothiazole is a potent nucleophile that can react with an electrophilic formylating agent, such as DMF, to install the aldehyde group.

Building from an Aldehyde-Containing Precursor: As mentioned in the Hantzsch approach, starting with an α-halocarbonyl that already possesses the aldehyde functionality (or a protected version) is a highly efficient strategy. This incorporates the desired group from the outset.

Introduction of the 2-(Methylthio) Group

The 2-(methylthio) substituent can be incorporated either at the beginning of the synthesis or by modifying a pre-existing thiazole ring.

Synthetic Approaches:

From S-Methylated Precursors: The most direct method is to use a thioamide precursor that already contains the methylthio group. Reacting S-methyl dithiocarbamate with an appropriate α-halocarbonyl directly installs the desired group at the C2 position. bepls.com

Alkylation of a 2-Thione Precursor: An alternative route involves synthesizing a thiazole-2-thione (or its tautomer, 2-mercaptothiazole). This intermediate can then be S-methylated using an alkylating agent like methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄) in the presence of a base to yield the 2-(methylthio)thiazole.

Advanced Synthetic Protocols

Modern organic synthesis often seeks to improve upon classic methods by developing more efficient, selective, and environmentally benign protocols.

Advanced methods for thiazole synthesis include:

One-Pot, Multi-Component Reactions: These reactions combine multiple starting materials in a single reaction vessel to form the final product in a streamlined process, often with high atom economy. researchgate.net Synthesizing 2-aminothiazoles from vinyl azides and potassium thiocyanate (B1210189) is an example of such an advanced protocol. nih.gov

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for thiazole synthesis, including domino reactions that quickly build the heterocyclic core. bepls.com

Novel Catalytic Systems: The development of new catalysts, including copper-catalyzed cyclizations, offers milder reaction conditions and broader substrate scope for thiazole formation. nih.gov

Nucleophilic Substitution Approaches for Thiazole Derivatives

The electronic nature of the thiazole ring makes the C2 position electron-deficient and thus susceptible to nucleophilic attack. chemicalbook.compharmaguideline.com This reactivity can be harnessed for the synthesis of 2-substituted thiazoles.

Table of Mentioned Compounds

Compound Name
5-Thiazolecarboxaldehyde, 2-(methylthio)-
S-Methyl dithiocarbamate
3-Halo-2-oxopropanal
3-Bromo-2-oxopropanal
2-(Methylthio)thiazole
Thiazole-2-thione
2-Mercaptothiazole
Methyl iodide
Dimethyl sulfate
Phosphorus oxychloride
N,N-Dimethylformamide
n-Butyllithium
2-Aminothiazole
Potassium thiocyanate

Condensation Reactions in Thiazole Synthesis

The construction of the thiazole ring is frequently accomplished through condensation reactions, with the Hantzsch thiazole synthesis being a cornerstone method. synarchive.com This reaction classically involves the cyclocondensation of an α-halocarbonyl compound with a thioamide. synarchive.comorganic-chemistry.org For the synthesis of a 2-(methylthio)-substituted thiazole, a variation of the Hantzsch synthesis can be employed.

The key components for this synthesis are:

An α-halocarbonyl compound that provides the C4 and C5 atoms of the thiazole ring.

A sulfur- and nitrogen-containing species that provides the S1, C2, and N3 atoms.

A plausible synthetic route begins with the reaction between an appropriate α-haloaldehyde or ketone and a dithiocarbamate derivative, such as methyl dithiocarbamate. The reaction proceeds via nucleophilic attack of the sulfur atom of the thioamide-like compound on the α-carbon of the carbonyl compound, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.

Alternative multicomponent procedures, which are often more efficient and environmentally benign, can also be utilized. mdpi.com These one-pot syntheses can combine an α-haloketone, a source of the thioamide moiety, and other reagents under catalytic conditions to directly yield substituted thiazoles. mdpi.com

Formylation Strategies for Thiazole Rings, including Vilsmeier–Haack Reactions

Once the 2-(methylthio)thiazole core is synthesized, the next critical step is the introduction of a carboxaldehyde group at the 5-position. The Vilsmeier-Haack reaction is a highly effective and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including thiazoles. organic-chemistry.orgijpcbs.comwikipedia.org

The reaction employs a Vilsmeier reagent, which is typically formed in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent, most commonly phosphorus oxychloride (POCl₃). ijpcbs.comwikipedia.org The mechanism involves the formation of a highly electrophilic chloroiminium ion (the Vilsmeier reagent). wikipedia.org This electrophile then attacks the electron-rich thiazole ring in a classic electrophilic aromatic substitution reaction. organic-chemistry.org The resulting iminium salt intermediate is subsequently hydrolyzed during aqueous workup to yield the desired aldehyde, 5-Thiazolecarboxaldehyde, 2-(methylthio)-. wikipedia.org

The Vilsmeier-Haack reaction is valued for its use of mild and economical reagents and its broad applicability to a variety of heterocyclic substrates. ijpcbs.com

Control over Regioselectivity and Stereoselectivity in Synthesis

Regioselectivity: The control of regioselectivity is paramount during the formylation step. The synthesis of 5-Thiazolecarboxaldehyde, 2-(methylthio)- requires the formyl group to be introduced exclusively at the C5 position of the thiazole ring. In the Vilsmeier-Haack reaction, the regiochemical outcome is dictated by the electronic properties of the substituents on the thiazole ring.

The 2-(methylthio) group (-SMe) is an electron-donating group through resonance, which activates the thiazole ring towards electrophilic attack. This activating effect is most pronounced at the C5 position, making it the most nucleophilic and thus the most reactive site for electrophilic substitution. The electrophilic Vilsmeier reagent will, therefore, preferentially attack the C5 position, leading to the desired 5-formylated product with high regioselectivity. Studies on formylation reactions of various substituted thiazoles have demonstrated this predictable structural selectivity based on the electronic nature of the ring substituents. researchgate.net

Stereoselectivity: The target molecule, 5-Thiazolecarboxaldehyde, 2-(methylthio)-, is an achiral, planar molecule. Therefore, considerations of stereoselectivity are not applicable to its synthesis.

Process Intensification and Scalability Considerations

Transitioning the synthesis of 5-Thiazolecarboxaldehyde, 2-(methylthio)- from laboratory scale to industrial production requires careful consideration of process intensification and scalability to ensure the process is efficient, safe, cost-effective, and sustainable. pharmtech.comascendiacdmo.com

Process Intensification (PI): Process intensification aims to achieve significant reductions in plant size and improvements in manufacturing efficiency by employing innovative technologies. acs.orgresearchgate.net For the synthesis of this thiazole derivative, PI can be implemented in several ways:

Continuous Flow Reactors: Replacing traditional batch reactors with continuous flow systems can offer substantial benefits. unito.itfrontiersin.org Flow reactors provide superior heat and mass transfer, allowing for better temperature control of potentially exothermic reactions (like formylation) and more rapid mixing. researchgate.net This leads to improved reaction kinetics, higher yields, better product purity, and enhanced process safety by minimizing the volume of hazardous reagents at any given time. unito.itfrontiersin.org

Alternative Energy Sources: The use of microwave irradiation or ultrasound can dramatically accelerate reaction rates for both the initial thiazole condensation and the subsequent formylation, reducing processing times from hours to minutes. mdpi.com

Integrated Processes: Combining the thiazole synthesis and formylation steps into a continuous, multi-stage flow process can reduce manual handling, minimize waste, and lower operational costs. mdpi.com

Table 2: Comparison of Batch vs. Continuous Flow Processing

Parameter Batch Processing Continuous Flow Processing
Safety Higher risk due to large volumes Intrinsically safer with small hold-up volumes unito.it
Heat & Mass Transfer Often inefficient and difficult to scale Excellent control, rapid transfer researchgate.net
Yield & Purity Variable, potential for side products Often higher and more consistent
Scalability Challenging, "scaling up" required Easier, "scaling out" by parallelization
Footprint Large equipment, significant space Compact, reduced plant size acs.org

Scalability: Scaling up a manufacturing process involves increasing production volume while maintaining quality and minimizing costs. ascendiacdmo.com Key challenges in scaling the synthesis of 5-Thiazolecarboxaldehyde, 2-(methylthio)- include:

Reagent Handling: The Vilsmeier-Haack reaction uses phosphorus oxychloride, a corrosive and reactive chemical. On a large scale, automated dosing systems and closed reactors are necessary for safe handling.

Thermal Management: The exothermic nature of the formylation reaction requires a robust cooling system to prevent runaway reactions, a challenge that is more easily managed in continuous flow setups. pharmtech.com

Downstream Processing: Efficient methods for workup, product isolation, and purification must be developed. This may include continuous extraction and crystallization techniques to align with an intensified upstream process.

Process Analytical Technology (PAT): Implementing real-time monitoring of the reaction can ensure consistent quality and yield, allowing for immediate adjustments and better process control during large-scale production.

By integrating principles of process intensification from the early stages of route development, the synthesis of 5-Thiazolecarboxaldehyde, 2-(methylthio)- can be made more amenable to safe, efficient, and economical large-scale manufacturing. pharmtech.com

Chemical Reactivity and Transformation Studies of 5 Thiazolecarboxaldehyde, 2 Methylthio

Reactivity at the Aldehyde Functional Group

The chemical behavior of 5-Thiazolecarboxaldehyde, 2-(methylthio)- is largely dictated by the reactivity of its constituent functional groups: the thiazole (B1198619) ring, the methylthio substituent, and the aldehyde group. This article focuses specifically on the transformations involving the aldehyde functional group, a versatile moiety capable of undergoing a wide array of chemical reactions. Its position on the electron-deficient thiazole ring influences its reactivity, making it a key site for synthetic modifications.

The oxidation of the aldehyde group in 5-Thiazolecarboxaldehyde, 2-(methylthio)- to the corresponding carboxylic acid, 2-(methylthio)-5-thiazolecarboxylic acid, is a fundamental transformation in organic synthesis. This conversion is crucial for the preparation of various derivatives and intermediates. The presence of the sulfur-containing thiazole ring and the methylthio group requires careful selection of oxidizing conditions to avoid unwanted side reactions, such as oxidation of the sulfur atom or degradation of the heterocyclic ring.

Catalytic methods are often preferred for the oxidation of aldehydes due to their efficiency, milder reaction conditions, and reduced waste generation compared to stoichiometric oxidants. nih.gov For heteroaromatic aldehydes like 5-Thiazolecarboxaldehyde, 2-(methylthio)-, various catalytic systems have been explored.

One effective method involves the use of a mixture of nitric acid and sulfuric acid. google.com In this process, nitric acid acts as the primary oxidant, while sulfuric acid is believed to facilitate the reaction, leading to high yields of the desired carboxylic acid. google.com Research has shown that using 1-4 moles of nitric acid per mole of the thiazole aldehyde, with 0.1-3 moles of sulfuric acid per mole of nitric acid, can result in yields exceeding 85%. google.com The reaction is typically conducted at elevated temperatures, often in the range of 60-95°C. google.com

Modern organocatalytic systems also present viable alternatives. N-hydroxyphthalimide (NHPI), for instance, can catalyze the aerobic oxidation of a broad range of aldehydes to carboxylic acids using molecular oxygen as the ultimate oxidant, eliminating the need for transition metals or harsh co-oxidants. organic-chemistry.org Another approach employs transition metal catalysts, such as vanadyl acetylacetonate [VO(acac)2], in combination with hydrogen peroxide, which offers high efficiency and functional group compatibility under mild conditions. organic-chemistry.org

Table 1: Overview of Catalytic Oxidation Methodologies for Aldehydes This table is interactive and can be sorted by clicking on the column headers.

Catalyst System Oxidant Typical Conditions Applicability Notes
Nitric Acid / Sulfuric Acid Nitric Acid 60-95°C Demonstrated for thiazole aldehydes, yields >85%. google.com
N-hydroxyphthalimide (NHPI) Molecular Oxygen (O₂) Organic solvent or water, mild conditions Metal-free, environmentally benign organocatalytic method. organic-chemistry.org
Vanadyl acetylacetonate [VO(acac)₂] Hydrogen Peroxide (H₂O₂) Mild conditions, short reaction times Efficient and selective for various aldehydes. organic-chemistry.org
Iron(III) Nitrate Iron(III) Nitrate Hydrothermal, anaerobic Provides an alternative to aerobic oxidation methods. nih.gov

When oxidizing 5-Thiazolecarboxaldehyde, 2-(methylthio)-, a primary concern is the chemoselectivity of the reagent. The molecule possesses two sulfur atoms—one in the thiazole ring and one in the methylthio group—both of which are susceptible to oxidation. Strong, non-specific oxidizing agents like potassium permanganate can potentially cleave the thiazole ring. slideshare.net Therefore, reagents that selectively target the aldehyde group are highly desirable.

The methylthio group (-SCH₃) can be readily oxidized to a methylsulfinyl (-SOCH₃) or a methylsulfonyl (-SO₂CH₃) group. rsc.org This necessitates the use of mild oxidants that can differentiate between the aldehyde and the sulfide. Traditional reagents like Tollens' reagent (silver oxide in ammonia) or Fehling's solution are known for their high selectivity for aldehydes but are often not practical for large-scale synthesis.

Milder, more contemporary reagents are often employed to ensure selectivity. Oxone (potassium peroxymonosulfate), for example, has been used for the efficient oxidation of aldehydes to carboxylic acids under simple and mild protocols, offering an alternative to metal-based oxidants. organic-chemistry.org Similarly, sodium chlorite (NaClO₂) is a well-established reagent for the selective oxidation of aldehydes in the presence of other sensitive functional groups. The choice of reagent and reaction conditions is therefore critical to achieving a high yield of 2-(methylthio)-5-thiazolecarboxylic acid while preserving the integrity of the methylthio group and the thiazole nucleus.

The reduction of the aldehyde group in 5-Thiazolecarboxaldehyde, 2-(methylthio)- yields the corresponding primary alcohol, [2-(methylthio)thiazol-5-yl]methanol. This transformation is a key step in the synthesis of various biologically active molecules and functional materials. The stability of the thiazole ring and the methylthio group under different reducing conditions is a key consideration in these reactions.

Hydride-based reducing agents are commonly used for the conversion of aldehydes to primary alcohols due to their high efficiency and selectivity. masterorganicchemistry.com Sodium borohydride (NaBH₄) is a particularly suitable reagent for this transformation as it is mild, easy to handle, and highly chemoselective. masterorganicchemistry.comugm.ac.id It readily reduces aldehydes and ketones but typically does not affect more robust functional groups like esters, amides, or the thiazole ring itself. masterorganicchemistry.com

The reduction mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. This is followed by a workup step, usually with water or a mild acid, to protonate the resulting alkoxide and yield the primary alcohol. masterorganicchemistry.com The use of NaBH₄ in a protic solvent like ethanol or methanol at room temperature is generally sufficient to achieve a clean and high-yielding reduction of the aldehyde group in 5-Thiazolecarboxaldehyde, 2-(methylthio)- without affecting the other functionalities. ugm.ac.idresearchgate.net

Table 2: Comparison of Hydride Reducing Agents for Aldehyde Reduction This table is interactive and can be sorted by clicking on the column headers.

Reagent Formula Reactivity Selectivity Notes
Sodium Borohydride NaBH₄ Mild Reduces aldehydes and ketones; does not typically affect esters, amides, or thiazole rings. masterorganicchemistry.com
Lithium Aluminum Hydride LiAlH₄ Strong Reduces aldehydes, ketones, esters, carboxylic acids, and amides. Less selective and more reactive than NaBH₄.

Catalytic hydrogenation offers an alternative, "greener" pathway for the reduction of aldehydes, utilizing molecular hydrogen (H₂) as the reductant. This method avoids the generation of stoichiometric inorganic waste associated with hydride reagents. The success of this approach depends on the catalyst's ability to activate hydrogen and selectively promote the reduction of the aldehyde in the presence of the thiazole ring and the methylthio group.

The thiazole ring is generally resistant to catalytic hydrogenation under mild to moderate conditions. pharmaguideline.com However, forcing conditions or the use of aggressive catalysts like Raney nickel can lead to ring cleavage and desulfurization. slideshare.netpharmaguideline.com Therefore, catalysts known for their high chemoselectivity are preferred.

Modern transition-metal complexes, such as those based on manganese or rhenium with pincer ligands, have been developed for the highly efficient and chemoselective hydrogenation of aldehydes. nih.gov These catalysts can operate under mild conditions (e.g., 25°C, 50 bar H₂) and tolerate a wide range of other functional groups, including ketones, esters, and C=C double bonds. nih.gov Such systems would be ideal for the selective reduction of 5-Thiazolecarboxaldehyde, 2-(methylthio)-, ensuring the preservation of the heterocyclic core and the sulfide linkage while cleanly converting the aldehyde to the desired alcohol.

Nucleophilic Addition and Condensation Reactions

The aldehyde group at the C5 position of the thiazole ring is a primary site for nucleophilic attack and condensation reactions, serving as a gateway for the synthesis of a wide array of derivatives.

Formation of Imines, Oximes, and Hydrazones

The carbonyl carbon of the aldehyde is electrophilic and readily reacts with nitrogen-based nucleophiles such as primary amines, hydroxylamine, and hydrazines. These condensation reactions typically proceed via a two-step mechanism: initial nucleophilic addition to the carbonyl group to form a tetrahedral carbinolamine intermediate, followed by dehydration to yield the final C=N double bond product. soeagra.comnih.govnih.gov

Imines (Schiff Bases): Reaction with primary amines leads to the formation of imines. These reactions are fundamental in organic synthesis and can be catalyzed by acid. nih.govredalyc.org

Oximes: Condensation with hydroxylamine (NH₂OH) yields oximes. khanacademy.orgarpgweb.com The term "oxime" is a portmanteau of "oxygen" and "imine". khanacademy.org The synthesis is often carried out by reacting the aldehyde with hydroxylamine hydrochloride in the presence of a base. arpgweb.com

Hydrazones: Reaction with hydrazine (N₂H₄) or its substituted derivatives (e.g., phenylhydrazine) produces hydrazones. soeagra.comnih.govnih.gov This reaction involves the condensation of the hydrazine with the carbonyl compound, with water as the only byproduct. soeagra.com

The general transformation of 5-Thiazolecarboxaldehyde, 2-(methylthio)- into these derivatives is illustrated in the table below.

ReactantProduct TypeGeneral Product Structure
Primary Amine (R-NH₂)Imine
Hydroxylamine (NH₂OH)Oxime
Hydrazine (R-NHNH₂)Hydrazone
Knoevenagel Condensation and Related Reactions

The Knoevenagel condensation is a carbon-carbon bond-forming reaction that involves the condensation of an aldehyde or ketone with a compound possessing an active methylene (B1212753) group (-CH₂- flanked by two electron-withdrawing groups). diva-portal.orgsphinxsai.com This reaction is typically catalyzed by a weak base, such as an amine. sphinxsai.com The aldehyde group of 5-Thiazolecarboxaldehyde, 2-(methylthio)- is a suitable substrate for this transformation, reacting with various active methylene compounds to produce substituted alkenes. These products are valuable intermediates in the synthesis of more complex molecules. nih.govnih.govmdpi.com

The reaction proceeds through the deprotonation of the active methylene compound by the base, followed by nucleophilic addition of the resulting carbanion to the aldehyde's carbonyl carbon. Subsequent dehydration yields the condensed product. diva-portal.org

Active Methylene CompoundNameExpected Product Structure
CH₂(CN)₂Malononitrile
CH₂(COOEt)₂Diethyl malonate
Meldrum's acid

Reactivity of the Thiazole Heterocycle

The thiazole ring exhibits a distinct reactivity pattern influenced by the presence of two different heteroatoms, nitrogen and sulfur, and the substituents attached to the carbon atoms.

Electrophilic Aromatic Substitution Reactions

The thiazole nucleus is generally considered electron-deficient due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack compared to carbocyclic aromatic compounds like benzene. ias.ac.in Theoretical calculations and experimental evidence show that in an unsubstituted thiazole, the C5 position is the most electron-rich and thus the preferred site for electrophilic substitution. wikipedia.orgpharmaguideline.com

Nucleophilic Aromatic Substitution Reactions

The C2 position of the thiazole ring is inherently electron-deficient due to its position between the electronegative nitrogen and sulfur atoms. ias.ac.inias.ac.in This makes it the most susceptible position for nucleophilic attack. wikipedia.orgpharmaguideline.com In 5-Thiazolecarboxaldehyde, 2-(methylthio)-, this effect is further amplified by the electron-withdrawing aldehyde group at C5.

The 2-(methylthio)- group can function as a leaving group in a nucleophilic aromatic substitution (SNAr) reaction. ias.ac.in The reaction is facilitated by strong nucleophiles or by activation of the leaving group. While SNAr reactions typically require significant activation of the aromatic ring by electron-withdrawing groups, such activating groups are not always mandatory in concerted pathways. nih.gov The substitution proceeds via attack of the nucleophile at the C2 carbon, forming a transient, negatively charged intermediate (a Meisenheimer-like complex), followed by the elimination of the methylthiolate anion. nih.govnih.gov This pathway allows for the introduction of a variety of substituents at the C2 position.

NucleophileProduct Structure
Ammonia (NH₃)
Alkoxide (RO⁻)
Cyanide (CN⁻)

Ring-Opening and Rearrangement Pathways

While the thiazole ring is aromatic and relatively stable, it can undergo ring-opening or rearrangement reactions under specific, often harsh, conditions.

Ring-Opening: The acidity of the C2-proton in thiazoles is a known characteristic, and deprotonation can be achieved with strong bases like organolithium reagents. wikipedia.orgpharmaguideline.com For the title compound, the C2 position is substituted, but nucleophilic attack at the sulfur atom or other positions could potentially initiate ring cleavage. Oxidative conditions have also been shown to cause ring-opening in benzothiazole (B30560) derivatives, proceeding through a sulfonate ester intermediate, a pathway that could be relevant for other thiazoles. scholaris.ca

Rearrangement Pathways: Thiazoles can participate in cycloaddition reactions, though often requiring high temperatures due to the aromatic stability of the ring. wikipedia.org For instance, Diels-Alder reactions with alkynes can be followed by the extrusion of sulfur, leading to the formation of a pyridine ring. wikipedia.org More complex, multi-step cascade reactions involving the ring-opening of thiazolium salts and subsequent recombination have been developed to synthesize other fused heterocyclic systems. researchgate.net While specific studies on 5-Thiazolecarboxaldehyde, 2-(methylthio)- are not prevalent, these established pathways represent potential, albeit challenging, transformation routes for this scaffold.

Transformations Involving the 2-(Methylthio) Substituent

The 2-(methylthio) group is a site of significant reactivity, enabling functionalization of the C2 position of the thiazole ring. Its transformations primarily revolve around reactions involving the sulfur atom, which can be oxidized or targeted for displacement by various nucleophiles.

The sulfur atom of the 2-(methylthio) group can be readily oxidized to form the corresponding sulfoxide (B87167) (methylsulfinyl) and sulfone (methylsulfonyl) derivatives. This transformation is crucial as it significantly alters the electronic properties of the substituent, converting the neutral methylthio group into a potent electron-withdrawing group and an excellent leaving group.

Common oxidizing agents such as meta-chloroperbenzoic acid (m-CPBA) are effective for this purpose. The oxidation is a stepwise process, and the final product can be controlled by the stoichiometry of the oxidant used. The use of approximately one equivalent of m-CPBA at low temperatures typically yields the 2-(methylsulfinyl) derivative as the major product. Increasing the amount of m-CPBA to two or more equivalents and often elevating the temperature ensures complete oxidation to the 2-(methylsulfonyl) state. rsc.orgderpharmachemica.com

Alternative oxidation methods have also been developed. For instance, catalytic oxidation using a tungsten catalyst, such as tungstic acid or sodium tungstate, in the presence of an oxidizing agent like hydrogen peroxide in glacial acetic acid can efficiently convert 2-(methylthio) groups on heterocyclic rings to their 2-(methylsulfonyl) analogues. google.com

Table 1: Controlled Oxidation of Thioether Moiety
Starting MaterialOxidizing Agent (Equivalents)ConditionsMajor Product
2-(Methylthio)thiazole (B1586565) derivativem-CPBA (1.0-1.2)THF, 0 °C2-(Methylsulfinyl)thiazole derivative
2-(Methylthio)thiazole derivativem-CPBA (≥2.0)THF or CH₂Cl₂, 25-35 °C2-(Methylsulfonyl)thiazole derivative
2-(Methylthio)thiadiazole derivativeH₂O₂, Tungsten CatalystGlacial Acetic Acid2-(Methylsulfonyl)thiadiazole derivative google.com

While the methylthio group itself is a poor leaving group, its oxidized forms—the methylsulfinyl and particularly the methylsulfonyl groups—are excellent leaving groups in nucleophilic aromatic substitution (SNAr) reactions. rsc.org This two-step sequence of oxidation followed by substitution provides a powerful method for introducing a wide range of functionalities at the C2 position of the thiazole ring.

Once converted to the 2-(methylsulfonyl) derivative, the thiazole becomes highly activated towards attack by various nucleophiles. A diverse array of nucleophiles, including amines, alkoxides, and thiolates, can displace the methylsulfonyl group to form new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, respectively.

Table 2: Nucleophilic Substitution of 2-(Methylsulfonyl)thiazole Derivatives
SubstrateNucleophileProduct
2-(Methylsulfonyl)thiazoleAmine (R-NH₂)2-Aminothiazole derivative
2-(Methylsulfonyl)thiazoleAlkoxide (R-O⁻)2-Alkoxythiazole derivative
2-(Methylsulfonyl)thiazoleThiolate (R-S⁻)2-(Alkylthio)thiazole derivative

Direct cleavage of the C-S bond without prior oxidation is less common but can be achieved under specific conditions. For example, studies on related 2-(methylthio)benzothiazolium salts have shown that strong bases like lithium diisopropylamide (LDA) can mediate the cleavage of the C–S bond, leading to intramolecular recyclization reactions. researchgate.net Additionally, transition-metal catalysis offers another avenue. Rhodium-catalyzed reactions have demonstrated the transfer of a methylthio group from one thiazole to another, indicating that the C-S bond can be cleaved and reformed under equilibrium conditions. elsevierpure.com

Mechanistic Elucidation of Key Reaction Pathways

The transformations of the 2-(methylthio) substituent are governed by well-established mechanistic principles of organic chemistry.

The oxidation of the thioether with a peroxy acid like m-CPBA proceeds through a concerted mechanism where the sulfur atom acts as a nucleophile, attacking the electrophilic outer oxygen of the peroxy acid. masterorganicchemistry.com

The substitution of the 2-(methylsulfonyl) group follows a classic nucleophilic aromatic substitution (SNAr) pathway. wikipedia.orgmasterorganicchemistry.comlibretexts.org This mechanism involves two main steps:

Nucleophilic Addition: The nucleophile attacks the electrophilic C2 carbon of the thiazole ring. This carbon is rendered highly electron-deficient by the combined electron-withdrawing effects of the ring nitrogen atom, the C5-carboxaldehyde group, and the powerful methylsulfonyl group. This attack breaks the aromaticity of the ring and forms a resonance-stabilized, negatively charged tetrahedral intermediate, often referred to as a Meisenheimer complex. libretexts.org The negative charge in this intermediate is effectively delocalized onto the ring nitrogen and the oxygen atom of the C5-aldehyde, which stabilizes the complex and facilitates its formation. wikipedia.orglibretexts.org

Elimination of the Leaving Group: Aromaticity is restored in the second step by the departure of the leaving group. The methylsulfinate (from the sulfoxide) or methylsulfonate (from the sulfone) anion is expelled, yielding the final 2-substituted thiazole product. The high stability of the methylsulfonate anion makes the 2-methylsulfonyl group an exceptionally good leaving group, driving the reaction to completion.

The base-mediated C-S bond cleavage observed in related systems likely proceeds via a different pathway. It has been proposed that a strong base can deprotonate a position on the molecule, creating a carbanion. researchgate.net This intermediate can then undergo an intramolecular nucleophilic attack, leading to a rearranged structure and subsequent cleavage of the original C-S bond. researchgate.net

Derivatization Strategies and Structure Activity Relationship Sar Investigations of 5 Thiazolecarboxaldehyde, 2 Methylthio

Design Principles for Synthesizing Analogs and Derivatives

The rational design of analogs and derivatives of 5-Thiazolecarboxaldehyde, 2-(methylthio)- is centered on systematically modifying its three key structural components. These modifications aim to explore the chemical space around the core scaffold to optimize interactions with biological targets and enhance desired pharmacological properties.

Strategic Functionalization at the Aldehyde Group

The aldehyde functional group at the C5 position of the thiazole (B1198619) ring is a primary site for derivatization, offering a gateway to a wide array of chemical transformations. Key strategies include:

Reductive Amination: This reaction allows for the introduction of various primary and secondary amines, leading to the formation of diverse amine derivatives. This strategy is crucial for installing functionalities that can participate in hydrogen bonding or ionic interactions with biological targets.

Wittig Reaction and Related Olefinations: The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons reaction, are employed to convert the aldehyde into a variety of substituted alkenes. This extends the carbon framework and introduces conformational flexibility, which can be critical for biological activity.

Knoevenagel Condensation: Condensation with active methylene (B1212753) compounds, such as malonates and cyanoacetates, provides access to α,β-unsaturated systems. These products can act as Michael acceptors or be further functionalized.

Hydrazone and Oxime Formation: Reaction with hydrazines and hydroxylamines yields hydrazones and oximes, respectively. These derivatives can introduce additional hydrogen bonding donors and acceptors and can also serve as ligands for metal coordination.

Organometallic Additions: The addition of Grignard or organolithium reagents to the aldehyde group results in the formation of secondary alcohols. This introduces a new stereocenter and a hydroxyl group that can be further modified.

These transformations allow for the systematic exploration of the steric and electronic requirements of the binding pocket of a target protein.

Reaction TypeReagentsFunctional Group Introduced
Reductive AminationPrimary/Secondary Amines, Reducing Agent (e.g., NaBH(OAc)₃)Substituted Amines
Wittig ReactionPhosphonium YlidesAlkenes
Knoevenagel CondensationActive Methylene Compounds (e.g., Malononitrile)α,β-Unsaturated Systems
Hydrazone FormationHydrazinesHydrazones
Organometallic AdditionGrignard/Organolithium ReagentsSecondary Alcohols

Modifications on the Thiazole Ring System

Electrophilic Aromatic Substitution: The thiazole ring is susceptible to electrophilic attack, primarily at the C4 position, depending on the directing effects of the existing substituents. Reactions such as halogenation, nitration, and Friedel-Crafts acylation can be used to introduce a range of functional groups. The electron-donating nature of the sulfur atom and the electron-withdrawing nature of the nitrogen atom and the carboxaldehyde group influence the regioselectivity of these reactions.

Nucleophilic Aromatic Substitution: While less common for the electron-rich thiazole ring, nucleophilic substitution can be achieved if a suitable leaving group, such as a halogen, is present on the ring.

Metal-Catalyzed Cross-Coupling Reactions: The introduction of a halogen atom onto the thiazole ring opens up possibilities for various metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions are powerful tools for introducing aryl, heteroaryl, and alkynyl moieties, significantly expanding the structural diversity of the derivatives.

Alterations of the 2-(Methylthio) Moiety

The 2-(methylthio) group is another key handle for derivatization, allowing for modifications that can impact solubility, metabolic stability, and target engagement.

Oxidation: The sulfur atom can be selectively oxidized to the corresponding sulfoxide (B87167) or sulfone. This transformation alters the electronic properties and hydrogen bonding capacity of the moiety.

Thiol Exchange/Displacement: The methylthio group can be displaced by other thiols, leading to a library of derivatives with varying alkyl or aryl thioether side chains. This can be a crucial strategy for probing specific hydrophobic pockets in a binding site.

Synthetic Routes to Diverse Derivative Libraries

The efficient construction of diverse libraries of 5-Thiazolecarboxaldehyde, 2-(methylthio)- derivatives is essential for comprehensive SAR studies. Modern synthetic methodologies, such as multi-component and tandem reactions, play a pivotal role in this endeavor.

Multi-component Reactions for Complexity Generation

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly efficient for generating chemical diversity. While specific MCRs starting directly from 5-Thiazolecarboxaldehyde, 2-(methylthio)- are not extensively documented in readily available literature, the principles of MCRs can be applied to its derivatives. For instance, derivatives obtained from the functionalization of the aldehyde group can be utilized in subsequent MCRs to rapidly build molecular complexity. The Hantzsch thiazole synthesis, a classic example of a multi-component reaction, is often used to construct the thiazole core itself from simpler building blocks. bepls.com

Tandem Reactions and Sequential Transformations

Tandem reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, offer an elegant and atom-economical approach to synthesizing complex molecules. A tandem radical reaction, for example, has been utilized to synthesize (2-alkylthiothiazolin-5-yl)methanol derivatives, which are structurally related to the target scaffold. nih.gov Such strategies can be envisioned for the elaboration of 5-Thiazolecarboxaldehyde, 2-(methylthio)-. For instance, a Knoevenagel condensation of the aldehyde could be followed by an intramolecular cyclization in a tandem sequence to construct fused ring systems. These sequential transformations, often performed as one-pot procedures, streamline the synthetic process and facilitate the rapid generation of derivative libraries for biological screening.

Systematic Structure-Activity Relationship (SAR) Profiling

The biological activity of derivatives based on the 5-Thiazolecarboxaldehyde, 2-(methylthio)- scaffold is profoundly influenced by the nature and position of various substituents. Systematic SAR profiling allows for the dissection of these influences, providing a roadmap for designing more potent and selective compounds.

Impact of Substituent Electronic and Steric Properties

Electron-withdrawing groups often enhance the biological potency of thiazole derivatives. For instance, the presence of groups like nitro (NO2) or halogens (F, Cl) at the para-position of a phenyl ring attached to the thiazole nucleus is frequently associated with improved antimicrobial or anticancer activity. researchgate.netnih.gov The high electronegativity of these groups can alter the electronic density of the entire molecule, potentially leading to stronger interactions, such as hydrogen bonding, with target enzymes or receptors. tandfonline.com One study found that a para-fluorine substituent on a phenyl ring resulted in the most active analog against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease. tandfonline.com Conversely, electron-donating groups, such as a methyl group, on a phenyl ring have also been shown to increase cytotoxic activity in certain contexts, suggesting the ideal electronic properties can be target-dependent. nih.gov

Steric factors also play a crucial role. The size and shape of a substituent can dictate how well a molecule fits into a binding pocket. While some bulk can be advantageous, excessive steric hindrance may prevent optimal binding. For example, a methoxy (B1213986) group (OCH3) at the para-position of a phenyl ring was found to decrease activity due to its bulky nature, which was proposed to hinder stable binding interactions with target proteins. tandfonline.com However, in other cases, bulky substituents like phenyl-carbonyl-methyl groups have been identified as features that enhance antifungal activity. nih.gov This highlights a delicate balance where the size of a substituent must be complementary to the topology of the biological target.

Table 1: Impact of Substituent Properties on Thiazole Derivative Activity

Substituent Position (on Phenyl Ring) Electronic Effect Steric Effect Impact on Activity Reference
Fluorine (F) Para Electron-Withdrawing Small Enhanced potency tandfonline.com
Nitro (NO2) Para Electron-Withdrawing Medium Improved antimicrobial activity researchgate.net
Nitro (NO2) Ortho Electron-Withdrawing Medium Moderate activity tandfonline.com
Methoxy (OCH3) Para Electron-Donating (Resonance) Bulky Decreased activity tandfonline.com
Chlorine (Cl) Para Electron-Withdrawing Medium Enhanced anticonvulsant effect nih.gov

Positional Isomer Effects on Molecular Interactions

Studies on thiazole derivatives have explicitly shown that positional isomerism can modulate potency and selectivity. In one investigation of α-glucosidase inhibitors, derivatives with a methyl group at the 4-position of an attached piperidine (B6355638) ring showed greater selectivity and formed stronger molecular contacts with the enzyme compared to their 3-methyl counterparts. nih.gov This difference was attributed to the 4-methyl isomers being able to establish more favorable molecular interactions within the enzyme's binding site. nih.gov

Similarly, the placement of substituents on an aromatic ring can lead to significant differences in activity. The comparison of ortho-, meta-, and para-substituted nitrobenzamides linked to a benzothiazole (B30560) core revealed that the position of the nitro group profoundly affects the molecule's geometry. mdpi.com The ortho-substituted isomer exhibited a distorted geometry due to steric hindrance, which in turn influenced its crystal packing and intermolecular interactions. mdpi.com In SAR studies of other thiazole series, para-substituted compounds often show the highest activity, as seen with para-fluoro derivatives, while ortho-substituted analogs may exhibit only moderate activity due to less favorable positioning or steric clashes. tandfonline.com

Table 2: Effect of Positional Isomerism on Thiazole Derivative Properties

Isomer Comparison Moiety Finding Implication Reference
4-methyl vs. 3-methyl Piperidine Ring 4-methyl isomers showed more selectivity and stronger enzyme contacts. Positional isomerism directly influences binding affinity and selectivity. nih.gov
Ortho vs. Meta vs. Para Nitro group on a phenyl ring Ortho-nitro isomer displayed distorted geometry due to steric hindrance. Substituent position alters molecular conformation and intermolecular interactions. mdpi.com

Rational Design of Targeted Derivatives based on SAR Principles

The insights gained from systematic SAR profiling form the foundation for the rational design of new, more effective derivatives. Rational design is a modern medicinal chemistry approach that leverages structural biology and computational tools to create molecules with a high probability of desired biological activity. mdpi.com

This process begins with the SAR data. For example, knowing from SAR studies that a para-halogen on a phenyl ring and a specific positional isomer are beneficial allows chemists to focus their synthetic efforts. nih.govnih.gov Instead of synthesizing compounds randomly, they can design a new molecule that incorporates these favorable features.

Molecular docking is a key computational tool used in this process. mdpi.com A 3D model of the target protein is used to simulate how a newly designed derivative would bind to it. This allows researchers to predict the binding affinity and visualize the molecular interactions (e.g., hydrogen bonds, hydrophobic contacts) between the proposed molecule and the target. mdpi.com A molecule designed with a para-chloro group, for instance, can be docked into its target enzyme to verify that the chlorine atom is positioned to form a favorable interaction, thus validating the SAR findings.

By combining SAR principles with computational chemistry, researchers can prioritize the synthesis of compounds that are most likely to succeed. This strategy saves time and resources while increasing the efficiency of the drug discovery process. mdpi.com The iterative cycle of designing, synthesizing, and testing new derivatives, with each step informed by previous SAR data, is a powerful paradigm for developing targeted therapeutics from a lead scaffold like 5-Thiazolecarboxaldehyde, 2-(methylthio)-.

Advanced Analytical and Spectroscopic Characterization of 5 Thiazolecarboxaldehyde, 2 Methylthio and Its Derivatives

High-Resolution Spectroscopic Techniques

High-resolution spectroscopy provides detailed information about the molecular structure, bonding, and electronic properties of "5-Thiazolecarboxaldehyde, 2-(methylthio)-."

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (2D-NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. While standard 1D ¹H and ¹³C NMR provide fundamental information, advanced 2D-NMR techniques are indispensable for the complete assignment of complex structures like "5-Thiazolecarboxaldehyde, 2-(methylthio)-."

2D-NMR Spectroscopy: Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are vital for establishing connectivity within the molecule. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range couplings (2-3 bonds), which is instrumental in piecing together the molecular framework. For "5-Thiazolecarboxaldehyde, 2-(methylthio)-," the HMBC spectrum would be expected to show correlations between the aldehyde proton and the C4 and C5 carbons of the thiazole (B1198619) ring, as well as between the methyl protons of the methylthio group and the C2 carbon.

Proton (¹H) Expected Chemical Shift (ppm) Carbon (¹³C) Expected Chemical Shift (ppm) Key HMBC Correlations
H4~8.0-8.5C2 (methylthio)~160-170H4 to C2, C5
Aldehyde H~9.8-10.2C4~140-150Aldehyde H to C4, C5
Methyl H (S-CH₃)~2.5-2.8C5 (carboxaldehyde)~135-145Methyl H to C2
Aldehyde C~180-190
Methyl C (S-CH₃)~15-20

Note: The chemical shifts are estimated based on data for analogous compounds.

Solid-State NMR (ssNMR): While solution-state NMR provides data on molecules in their dynamic state, solid-state NMR offers insights into the structure and packing of the compound in its crystalline form. For "5-Thiazolecarboxaldehyde, 2-(methylthio)-," ssNMR could reveal information about polymorphism, intermolecular interactions in the solid state, and the conformation of the molecule within the crystal lattice.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. By providing an exact mass measurement, HRMS can confirm the molecular formula of "5-Thiazolecarboxaldehyde, 2-(methylthio)-" (C₅H₅NOS₂). The expected molecular ion peak [M]⁺ would be observed at a specific m/z value, and any deviation from the calculated exact mass would be in the parts-per-million (ppm) range, confirming the identity of the compound. Fragmentation patterns observed in the mass spectrum can further corroborate the proposed structure. For instance, the loss of the formyl group (-CHO) or the methylthio group (-SCH₃) would result in characteristic fragment ions.

Ion Formula Calculated Exact Mass Expected Fragmentation Pathway
[M]⁺C₅H₅NOS₂159.9864Molecular Ion
[M-CHO]⁺C₄H₅NS₂131.9915Loss of the formyl radical
[M-SCH₃]⁺C₄H₂NO70.0133Loss of the methylthio radical

Note: The exact masses are calculated based on the most abundant isotopes.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

FT-IR Spectroscopy: The FT-IR spectrum of "5-Thiazolecarboxaldehyde, 2-(methylthio)-" would exhibit characteristic absorption bands. A strong band in the region of 1680-1700 cm⁻¹ is expected for the C=O stretching vibration of the aldehyde group. The C-H stretching of the aldehyde proton typically appears around 2800 cm⁻¹. The spectrum would also show bands corresponding to the C=N and C-S stretching vibrations of the thiazole ring.

Raman Spectroscopy: Raman spectroscopy complements FT-IR and is particularly useful for identifying vibrations of non-polar bonds. For this compound, the C-S and S-S (if any disulfide impurities are present) stretching vibrations would be readily observable in the Raman spectrum.

Functional Group Vibrational Mode Expected FT-IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
Aldehyde C=OStretch1680-1700 (Strong)Weak
Aldehyde C-HStretch~2800 (Medium)Medium
Thiazole C=NStretch~1600-1650 (Medium)Medium
Thiazole C-SStretch~600-800 (Medium)Strong
S-CH₃Stretch/BendMultiple bandsMultiple bands

Electronic Absorption and Fluorescence Spectroscopy

Electronic absorption (UV-Vis) and fluorescence spectroscopy provide insights into the electronic transitions and photophysical properties of a molecule.

UV-Vis Spectroscopy: The UV-Vis spectrum of "5-Thiazolecarboxaldehyde, 2-(methylthio)-" is expected to show absorption bands corresponding to π→π* and n→π* transitions within the thiazole ring and the carbonyl group. The conjugation between the thiazole ring and the carboxaldehyde group would likely result in a bathochromic (red) shift of the absorption maximum compared to unsubstituted thiazole.

Fluorescence Spectroscopy: Many thiazole derivatives are known to be fluorescent. Upon excitation at an appropriate wavelength (determined from the UV-Vis spectrum), "5-Thiazolecarboxaldehyde, 2-(methylthio)-" may exhibit fluorescence. The emission spectrum, Stokes shift (the difference between the absorption and emission maxima), and quantum yield are important parameters that characterize its emissive properties and potential applications in materials science and as fluorescent probes.

Spectroscopic Parameter Expected Value/Range Information Gained
Absorption Maximum (λmax)280-350 nmElectronic transitions, conjugation
Molar Absorptivity (ε)HighProbability of electronic transition
Emission Maximum (λem)Dependent on structure and solventEnergy of the excited state
Stokes ShiftVariesMolecular rigidity and excited state geometry
Fluorescence Quantum YieldVariesEfficiency of the fluorescence process

Chromatographic Methodologies for Purity and Isomer Separation

Chromatographic techniques are essential for assessing the purity of "5-Thiazolecarboxaldehyde, 2-(methylthio)-" and for separating it from potential isomers or impurities.

Advanced High-Performance Liquid Chromatography (HPLC) Techniques

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture. For "5-Thiazolecarboxaldehyde, 2-(methylthio)-," reversed-phase HPLC (RP-HPLC) would be the most common approach.

Methodology: A typical RP-HPLC method would utilize a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a buffer or acid modifier to improve peak shape. The separation is based on the differential partitioning of the analyte between the non-polar stationary phase and the polar mobile phase. The presence of isomers, such as the 4-carboxaldehyde isomer, could be resolved by optimizing the mobile phase composition, flow rate, and column temperature. Chiral HPLC could be employed if enantiomers are possible and need to be separated.

Parameter Typical Conditions Purpose
Column C18, 5 µm, 4.6 x 250 mmStationary phase for separation
Mobile Phase Acetonitrile/Water gradientEluent to carry the sample
Flow Rate 1.0 mL/minControls retention time and resolution
Detection UV at λmax (e.g., 300 nm)To detect the analyte as it elutes
Injection Volume 10 µLAmount of sample introduced
Column Temperature 25-40 °CAffects retention and selectivity

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an essential technique for the analysis of volatile and semi-volatile compounds. Given its likely volatility due to a low molecular weight and sulfur-containing nature, 5-Thiazolecarboxaldehyde, 2-(methylthio)- is an ideal candidate for GC-MS analysis. This method separates components of a mixture in the gas chromatograph before each component is individually directed into the mass spectrometer for detection and identification based on its mass-to-charge ratio (m/z) and fragmentation pattern.

In a hypothetical analysis, the compound would be injected into the GC, where it would travel through a capillary column. Its retention time would depend on its boiling point and affinity for the column's stationary phase. Upon elution, it would enter the mass spectrometer and be subjected to electron ionization (EI). The resulting mass spectrum would show a molecular ion peak (M+) corresponding to its molecular weight, along with a series of fragment ions.

The fragmentation pattern is predictable based on the compound's structure. Key fragmentation pathways for 5-Thiazolecarboxaldehyde, 2-(methylthio)- would likely include:

α-cleavage adjacent to the carbonyl group, leading to the loss of a hydrogen radical (M-1) or the formyl radical (M-29). miamioh.edulibretexts.org

Cleavage of the methyl group from the thioether, resulting in an [M-15]+ fragment.

Fission of the C-S bond, leading to the loss of the methylthio group (-SCH3), creating an [M-47]+ fragment.

Ring fragmentation of the thiazole core, a characteristic process for this heterocyclic system.

While the exact mass spectrum for 5-Thiazolecarboxaldehyde, 2-(methylthio)- is not available, the analysis of related structures such as 2-methylthiazole (B1294427) provides insight. nist.gov The spectrum of 2-methylthiazole shows a strong molecular ion peak and characteristic fragments from the breakdown of the thiazole ring. nist.gov Based on these principles, a predicted mass spectrum for the target compound can be constructed to guide its identification in complex matrices like food aromas.

Table 1: Predicted Key GC-MS Electron Ionization Fragments for 5-Thiazolecarboxaldehyde, 2-(methylthio)- (This table is illustrative and based on general fragmentation principles, as specific experimental data is not available)

m/z ValuePredicted Fragment IonPotential Origin of Fragment
159[C₅H₅NOS₂]⁺Molecular Ion (M⁺)
158[C₅H₄NOS₂]⁺Loss of Hydrogen radical (H•) from aldehyde
144[C₄H₂NOS₂]⁺Loss of Methyl radical (CH₃•) from methylthio group
130[C₄H₄NS₂]⁺Loss of Formyl radical (CHO•)
112[C₄H₄S₂]⁺Loss of HCN from [M-CHO]⁺ fragment
84[C₃H₂NS]⁺Cleavage of the thiazole ring

X-ray Diffraction Analysis for Solid-State Structure Elucidation

X-ray diffraction (XRD), specifically single-crystal X-ray diffraction, is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of a molecule's structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.

For a compound like 5-Thiazolecarboxaldehyde, 2-(methylthio)-, which is a solid at room temperature, obtaining a single crystal suitable for XRD analysis would be the first step. The crystal would be mounted in an X-ray diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern is then mathematically analyzed to generate a model of the electron density, from which the atomic positions can be determined.

The analysis would yield crucial crystallographic data, such as the unit cell dimensions (the smallest repeating unit of the crystal lattice), the space group (describing the symmetry of the crystal), and the precise coordinates of each atom. This information confirms the connectivity of the thiazole ring, the aldehyde group, and the methylthio substituent. Furthermore, it reveals details about molecular packing and non-covalent interactions like hydrogen bonds or π-stacking, which govern the material's bulk properties.

As experimental data for the target compound is unavailable, the crystallographic data for a similar simple heterocyclic compound, 2-aminothiazole, is presented below for illustrative purposes. nih.govnih.gov This data showcases the type of precise structural information that would be obtained from an XRD analysis.

Table 2: Illustrative Single-Crystal X-ray Diffraction Data (Based on data for the related compound 2-aminothiazole) nih.gov

ParameterValue
Chemical FormulaC₃H₄N₂S
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.61
b (Å)12.02
c (Å)7.12
α (°)90
β (°)107.8
γ (°)90
Volume (ų)456.9

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple two or more analytical methods, provide a more comprehensive characterization of a compound than standalone methods. For a molecule like 5-Thiazolecarboxaldehyde, 2-(methylthio)-, which likely possesses distinct sensory properties and could be present in complex matrices, techniques such as Gas Chromatography-Olfactometry (GC-O) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly valuable.

Gas Chromatography-Olfactometry (GC-O) GC-O is a powerful tool used in flavor and fragrance analysis to identify odor-active compounds. mdpi.com In this technique, the effluent from the GC column is split between a standard detector (like MS or a Flame Ionization Detector) and a sniffing port, where a trained sensory panelist describes the odor of each eluting compound. researchgate.net This allows for the direct correlation of a specific chemical peak with its sensory impact.

Liquid Chromatography-Mass Spectrometry (LC-MS) While GC-MS is suited for volatile compounds, LC-MS is preferred for analyzing less volatile, thermally labile, or more polar derivatives. If 5-Thiazolecarboxaldehyde, 2-(methylthio)- were part of a larger, non-volatile matrix or derivatized to enhance its polarity, LC-MS would be the method of choice. Specifically, LC coupled with tandem mass spectrometry (LC-MS/MS) offers exceptional sensitivity and selectivity for quantifying trace amounts of compounds in complex samples like food products. researchgate.netnih.govfrontiersin.org The initial separation by liquid chromatography is followed by mass analysis where a specific parent ion is selected and fragmented to produce characteristic daughter ions, providing a highly specific analytical signature. This is a common approach for the analysis of heterocyclic compounds in food safety and quality control. researchgate.netdntb.gov.ua

Computational and Theoretical Chemistry Studies of 5 Thiazolecarboxaldehyde, 2 Methylthio

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. These methods provide insights into the molecular structure, stability, and behavior at the atomic level.

Density Functional Theory (DFT) for Molecular Geometry and Energy Minimization

Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and its corresponding minimum energy. This analysis is crucial for understanding the compound's structural properties, such as bond lengths, bond angles, and dihedral angles.

Currently, there are no published studies that have performed DFT calculations to determine the optimized geometry and minimum energy of 5-Thiazolecarboxaldehyde, 2-(methylthio)-.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies, Energy Gap)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the energy gap between them are critical indicators of a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Specific values for the HOMO and LUMO energies and the corresponding energy gap for 5-Thiazolecarboxaldehyde, 2-(methylthio)- have not been reported in the scientific literature.

Interactive Data Table: Frontier Molecular Orbital Data

Descriptor Value
HOMO Energy Data Not Available
LUMO Energy Data Not Available

Electrophilicity, Nucleophilicity, and Hardness/Softness Descriptors

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated. These include electronegativity (χ), chemical potential (μ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). These parameters help in predicting the reactive nature of the molecule, such as its tendency to accept or donate electrons.

Detailed calculations for these reactivity descriptors for 5-Thiazolecarboxaldehyde, 2-(methylthio)- are not available in published research.

Interactive Data Table: Chemical Reactivity Descriptors

Descriptor Value
Electronegativity (χ) Data Not Available
Chemical Hardness (η) Data Not Available
Chemical Softness (S) Data Not Available

Electrostatic Potential Surface Analysis

An Electrostatic Potential (ESP) surface map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This analysis is valuable for predicting how the molecule will interact with other chemical species.

An ESP analysis for 5-Thiazolecarboxaldehyde, 2-(methylthio)- has not been documented in the scientific literature.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule over time. This includes analyzing its conformational flexibility and the influence of different solvents on its structure and stability. Such studies provide a more realistic picture of the molecule's behavior in a solution, which is often more relevant to real-world chemical processes.

There are no published molecular dynamics simulation studies specifically investigating the conformational landscape or solvent effects on 5-Thiazolecarboxaldehyde, 2-(methylthio)-.

Reactivity Prediction through Computational Modeling

Computational modeling can be employed to predict the reactivity of a molecule in various chemical reactions. By simulating reaction pathways and calculating activation energies, researchers can gain insights into the likely products and the conditions required for a reaction to occur. This can involve modeling reactions with different reagents to understand the molecule's synthetic potential.

Specific computational models predicting the reactivity of 5-Thiazolecarboxaldehyde, 2-(methylthio)- have not been reported in the available scientific literature.

Transition State Analysis for Reaction Pathways

A detailed transition state analysis for specific reaction pathways involving 5-Thiazolecarboxaldehyde, 2-(methylthio)- is not extensively documented in publicly available literature. Transition state analysis is a computational method used to study the energy barrier of a chemical reaction, providing insights into the reaction mechanism and rate. It involves locating the transition state, which is the highest energy point along the reaction coordinate.

For thiazole (B1198619) derivatives, computational studies have been employed to understand their synthesis and reactivity. For instance, the mechanism of the Hantzsch thiazole synthesis, a common method for preparing thiazole rings, can be investigated using computational methods to identify the transition states of the key reaction steps. Similarly, the reactivity of the aldehyde and methylthio groups on the thiazole ring can be computationally explored. The aldehyde group can undergo nucleophilic addition reactions, and the transition states for such reactions could be modeled to understand the reaction kinetics and stereoselectivity. The methylthio group can be involved in oxidation or substitution reactions, and computational analysis could elucidate the preferred reaction pathways.

In the absence of specific studies on 5-Thiazolecarboxaldehyde, 2-(methylthio)-, general principles from computational studies on related thiazole and aldehyde compounds would be applied to hypothesize potential reaction mechanisms and their corresponding transition states. Such studies would typically employ Density Functional Theory (DFT) to calculate the potential energy surface of a proposed reaction.

Prediction of Spectroscopic Properties

Computational methods, particularly DFT and time-dependent DFT (TD-DFT), are widely used to predict the spectroscopic properties of molecules, including those of thiazole derivatives. elsevierpure.comnih.gov These predictions are valuable for interpreting experimental spectra and for the structural elucidation of new compounds. nih.govnih.gov

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C NMR can be calculated with good accuracy. nih.gov For 5-Thiazolecarboxaldehyde, 2-(methylthio)-, calculations would predict the chemical shift of the aldehydic proton, the thiazole ring proton, and the methyl protons of the methylthio group. Similarly, the chemical shifts of the carbon atoms in the thiazole ring, the aldehyde group, and the methylthio group can be predicted. These theoretical values can then be compared with experimental data to confirm the molecular structure.

IR Spectroscopy: The vibrational frequencies in an IR spectrum correspond to the different vibrational modes of the molecule. researchgate.net DFT calculations can predict these frequencies and their intensities. For 5-Thiazolecarboxaldehyde, 2-(methylthio)-, characteristic vibrational frequencies for the C=O stretching of the aldehyde, the C-S and C=N stretching of the thiazole ring, and the C-H stretching of the methyl group would be predicted. nih.gov

UV-Vis Spectroscopy: TD-DFT calculations are used to predict the electronic absorption spectra (UV-Vis) of molecules. mdpi.com These calculations provide information about the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. For 5-Thiazolecarboxaldehyde, 2-(methylthio)-, the calculations would likely show π → π* and n → π* transitions associated with the thiazole ring and the aldehyde group.

A hypothetical table of predicted spectroscopic data for 5-Thiazolecarboxaldehyde, 2-(methylthio)- based on general knowledge of similar compounds is presented below. It is important to note that these are representative values and actual computational results may vary depending on the level of theory and basis set used.

Spectroscopic DataPredicted Value
¹H NMR (ppm)
Aldehyde H9.8 - 10.2
Thiazole H7.5 - 8.0
Methyl H2.5 - 2.8
¹³C NMR (ppm)
Aldehyde C=O185 - 195
Thiazole C2160 - 170
Thiazole C4145 - 155
Thiazole C5120 - 130
Methyl C15 - 20
IR (cm⁻¹)
C=O stretch (aldehyde)1690 - 1710
C=N stretch (thiazole)1580 - 1620
C-S stretch (thiazole)650 - 700
UV-Vis (nm)
λmax (π → π)280 - 320
λmax (n → π)350 - 400

Quantitative Structure-Activity Relationship (QSAR) Modeling for Thiazole Systemsresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ptfarm.pl For thiazole systems, QSAR models are developed to predict the activity of new derivatives and to guide the design of more potent compounds. laccei.orgresearchgate.net

Descriptor Calculation and Selection

The first step in QSAR modeling is to calculate a set of molecular descriptors that numerically represent the chemical structure of the thiazole derivatives. imist.ma These descriptors can be broadly categorized as:

1D Descriptors: Molecular weight, count of atoms, bonds, etc.

2D Descriptors: Topological indices (e.g., connectivity indices), constitutional descriptors. laccei.org

3D Descriptors: Geometric properties (e.g., molecular surface area, volume), steric parameters (e.g., Verloop parameters).

Physicochemical Descriptors: LogP (lipophilicity), molar refractivity, dipole moment, polarizability. imist.ma

Electronic Descriptors: Charges on atoms, HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, electrostatic potential. imist.ma

Once a large number of descriptors are calculated, a crucial step is to select a subset of relevant descriptors that have a significant correlation with the biological activity and are not highly correlated with each other. imist.ma This is often achieved using statistical methods like Principal Component Analysis (PCA) or genetic algorithms. imist.ma

Below is a table of commonly used descriptors in QSAR studies of thiazole derivatives.

Descriptor ClassExamples
Constitutional Molecular Weight, Number of Rotatable Bonds
Topological Balaban J index, Kier shape indices
Geometric Molecular Surface Area, Molecular Volume
Physicochemical LogP, Molar Refractivity
Electronic Dipole Moment, HOMO/LUMO energies, Atomic Charges

Model Development and Validation for Chemical Reactivity and Interactions

After selecting the relevant descriptors, a mathematical model is developed to correlate these descriptors with the biological activity of the thiazole derivatives. Common methods for model development include:

Multiple Linear Regression (MLR): This method establishes a linear relationship between the descriptors and the activity. laccei.org

Partial Least Squares (PLS): A statistical method that is useful when the number of descriptors is large and there is multicollinearity among them. imist.ma

Artificial Neural Networks (ANN): A machine learning approach that can model complex non-linear relationships. imist.ma

The developed QSAR model must be rigorously validated to ensure its predictive power and robustness. laccei.org Validation is typically performed using both internal and external validation techniques.

Internal Validation: This involves assessing the model's performance on the training set of data. Common metrics include the coefficient of determination (R²), the leave-one-out cross-validation coefficient (Q²), and the root mean square error (RMSE). laccei.orgimist.ma

External Validation: The model's predictive ability is tested on an external set of compounds (test set) that were not used in the model development. laccei.org The predictive R² (R²_pred) is a key metric for external validation. laccei.org

A reliable QSAR model should have high values for R², Q², and R²_pred, and a low RMSE. laccei.org The applicability domain of the model should also be defined to ensure that predictions are only made for compounds that are similar to those in the training set. imist.maimist.ma

The following table summarizes the statistical parameters used for QSAR model validation.

Validation ParameterDescriptionAcceptable Value
(Coefficient of Determination)The proportion of the variance in the dependent variable that is predictable from the independent variable(s).> 0.6
(Cross-validated R²)A measure of the predictive ability of the model obtained through cross-validation.> 0.5
R²_pred (Predictive R²)The R² for the external test set, indicating the predictive power for new data.> 0.5
RMSE (Root Mean Square Error)The standard deviation of the residuals (prediction errors).As low as possible

Advanced Applications and Future Research Perspectives in Chemical Science

Role as a Chemical Building Block in Complex Chemical Synthesis

The true value of 5-Thiazolecarboxaldehyde, 2-(methylthio)- lies in its utility as a scaffold for constructing more complex molecular architectures. The aldehyde functional group serves as a versatile handle for a wide array of chemical transformations, while the 2-(methylthio) group can modulate the electronic properties of the thiazole (B1198619) ring and can also be a site for further chemical modification.

Research on structurally related compounds demonstrates the utility of the 2-(methylthio)thiazole (B1586565) core in the synthesis of advanced intermediates, particularly for biologically active molecules. For instance, the analogous core structure, 2-(methylthio)thiazole-5-carbonyl, is a key component in the synthesis of potent kinase inhibitors. biorxiv.org In these syntheses, the thiazole moiety acts as a central scaffold from which other functional groups are elaborated.

One documented approach involves the reaction of intermediates like 2-(2-bromoacetyl)benzonitrile (B1603220) with cyanimidodithiocarbonic acid S-methyl ester S-potassium salt to produce advanced intermediates such as 2-(4-Amino-2-(methylthio)thiazole-5-carbonyl)benzonitrile. biorxiv.org This intermediate is a crucial precursor for developing inhibitors targeting cyclin-dependent kinase 9 (CDK9), a protein implicated in various diseases. The 2-(methylthio) group in these structures is not merely a passive substituent; it can be oxidized to a more reactive sulfonylmethyl group, which can then be displaced by various amines to generate a library of potential drug candidates. biorxiv.org This strategy highlights how the compound serves as a platform for creating diverse and complex molecular entities.

The development of chemical probes and ligands to study biological systems is a cornerstone of modern chemical biology. The 2-(methylthio)thiazole framework is an attractive scaffold for such molecules due to its ability to form specific interactions with biological targets. As demonstrated in the development of kinase inhibitors, the thiazole core can be systematically modified to optimize binding affinity and selectivity for a specific protein's active site. biorxiv.orggoogle.comgoogle.com

Furthermore, 2-(methylthio)thiazole and its derivatives have been shown to act as effective ligands in coordination chemistry. Studies have revealed that 2-(methylthio)thiazole can coordinate with metal ions, such as silver (Ag+), to form dinuclear complexes and layered coordination polymers. researchgate.netresearchgate.net In these structures, the thiazole derivative bridges metal atoms through both its nitrogen and sulfur atoms, demonstrating its capacity as a bidentate ligand. researchgate.net This ability to form well-defined metal complexes opens avenues for designing novel chemical probes where the metal center imparts specific photophysical or reactive properties.

Intermediate CompoundSynthetic UtilityTarget Class
2-(4-Amino-2-(methylthio)thiazole-5-carbonyl)benzonitrilePrecursor for kinase inhibitorsCyclin-dependent kinases (e.g., CDK9)
Ethyl 5-aryl-2-(methylthio)thiazole-4-carboxylateScaffold for multi-targeted inhibitorsReceptor tyrosine kinases
2-(methylthio)thiazoleLigand for metal complexesCoordination Polymers, Metal-Organic Frameworks

Catalyst Development for Thiazole-Based Transformations

While 5-Thiazolecarboxaldehyde, 2-(methylthio)- is not typically a catalyst itself, it serves as a valuable building block for developing sophisticated catalytic systems. Its ability to act as a ligand for transition metals is central to this application. As mentioned, 2-(methylthio)thiazole can form stable complexes with metals like silver. researchgate.netresearchgate.net Such metal-organic complexes are often investigated for their catalytic activity in a variety of organic transformations. The thiazole ligand can influence the steric and electronic environment of the metal center, thereby tuning its reactivity and selectivity. The development of chiral versions of these ligands could lead to new asymmetric catalysts for important chemical reactions.

Integration of Machine Learning and AI in Thiazole Research

Exploration of Novel Reaction Conditions and Green Chemistry Approaches

Modern chemical synthesis places a strong emphasis on sustainability and environmentally benign practices. The synthesis of thiazole derivatives is an area where green chemistry principles can be effectively applied. Traditional methods often require harsh conditions or hazardous reagents. Future research will likely focus on developing greener synthetic routes to 5-Thiazolecarboxaldehyde, 2-(methylthio)- and its derivatives. Potential approaches include:

Microwave-assisted synthesis: To reduce reaction times and energy consumption.

Use of green solvents: Replacing conventional volatile organic compounds with water, ethanol, or ionic liquids.

Catalyst-free or multi-component reactions: Designing one-pot procedures that minimize waste and improve atom economy.

By adopting these strategies, the environmental impact of synthesizing and utilizing this valuable chemical building block can be significantly reduced.

Broader Implications in Materials Science and Analytical Chemistry

The utility of 5-Thiazolecarboxaldehyde, 2-(methylthio)- extends beyond medicinal chemistry into the realm of materials science. The demonstrated ability of the core 2-(methylthio)thiazole structure to act as a ligand in the formation of coordination polymers is particularly relevant. researchgate.netresearchgate.net These materials, which consist of repeating metal-ligand units, can be designed to have specific properties, such as porosity, luminescence, or electrical conductivity. By modifying the thiazole building block, researchers could create novel functional materials for applications in gas storage, sensing, or optoelectronics. While direct applications in analytical chemistry are less documented, the potential to create chromophoric or fluorophoric derivatives through reactions at the aldehyde group suggests that it could be used to develop new sensors or analytical reagents.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Thiazolecarboxaldehyde, 2-(methylthio)-, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via coupling reactions using ethyl 2-bromoacetoacetate intermediates under controlled temperatures (e.g., 40°C) . Thiol-disulfide exchange reactions (e.g., with mercaptoacetic acid at pH 7.5) or heterocyclic substitutions (e.g., introducing methylthio groups to thiazole cores) are also viable . Optimization involves adjusting catalysts, pH, and temperature to improve yield and purity. For example, potassium hydroxide-mediated hydrolysis can enhance carboxylate intermediate formation .

Q. Which analytical techniques are recommended for characterizing purity and structural integrity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are critical for confirming purity (>98%) and structural features like aldehyde and methylthio groups . PubChem-derived InChI identifiers and spectroscopic data (e.g., IR, UV-Vis) from NIST Standard Reference Database 69 provide additional validation .

Q. What are the key physicochemical properties of this compound, and how are they experimentally determined?

  • Methodological Answer : Properties such as molecular weight (167.23 g/mol), solubility in polar solvents, and stability under varying pH/temperature can be determined via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). NIST databases and PubChem entries offer validated spectral data for cross-referencing .

Q. How is the biological activity of this compound initially assessed in drug discovery research?

  • Methodological Answer : In vitro assays (e.g., cytotoxicity against cancer cell lines, antimicrobial activity) are standard. For example, derivatives of 2-(methylthio)-thiazole have been screened for antiviral or antiplatelet aggregation effects using dose-response curves and IC50 calculations .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 5-Thiazolecarboxaldehyde, 2-(methylthio)-, in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model charge distribution at the aldehyde and thioether groups, predicting sites for nucleophilic attack. Molecular docking studies may further elucidate interactions with biological targets (e.g., enzyme active sites) .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Meta-analyses comparing substituent effects (e.g., nitro vs. cyano groups on thiazole derivatives) can clarify structure-activity relationships (SAR). Reproducing experiments under standardized conditions (e.g., pH 7.4 for antimicrobial assays) minimizes variability .

Q. How can derivatives of this compound be designed to improve pharmacokinetic properties like solubility or metabolic stability?

  • Methodological Answer : Introducing hydrophilic groups (e.g., hydroxyl or carboxylate) at the 5-position of the thiazole ring enhances solubility. Metabolic stability can be improved by replacing labile methylthio groups with trifluoromethyl or halogen substituents, guided by in silico ADMET predictions .

Q. What experimental approaches validate the role of 5-Thiazolecarboxaldehyde, 2-(methylthio)-, as an intermediate in pharmaceutical synthesis?

  • Methodological Answer : Tracking its incorporation into larger molecules (e.g., Elafibranor precursors) via LC-MS or isotopic labeling ensures its role as a synthetic intermediate. Reaction kinetics studies under varying temperatures and catalysts (e.g., palladium for cross-coupling) confirm efficiency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.